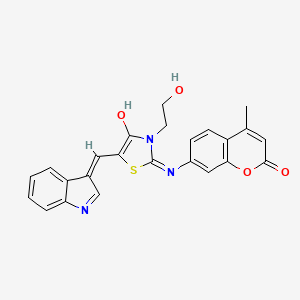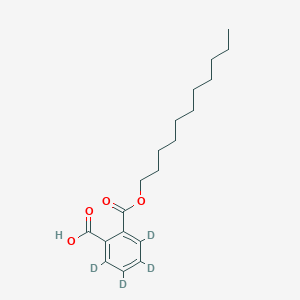
Monoundecyl phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoundecyl phthalate-d4 is a deuterated phthalate ester, specifically a derivative of monoundecyl phthalate where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monoundecyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with undecanol-d4. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Monoundecyl phthalate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and undecanol-d4.
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Phthalic acid and undecanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Monoundecyl phthalate-d4 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify phthalate esters in complex mixtures.
Environmental Studies: Employed in tracing the environmental fate and transport of phthalates, helping to understand their distribution and impact.
Biological Research: Utilized in studies investigating the metabolism and toxicokinetics of phthalates in biological systems.
Industrial Applications: Applied in the development and testing of new plasticizers and other polymer additives.
Wirkmechanismus
The mechanism of action of monoundecyl phthalate-d4 is primarily related to its role as a tracer or standard in analytical techniques. Its deuterium labeling allows for precise tracking and quantification in various chemical and biological processes. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
Monoundecyl phthalate-d4 can be compared with other deuterated phthalates such as:
- Monoisodecyl phthalate-d4
- Monoethyl phthalate-d4
- Diisononyl phthalate-d4
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and the length of its alkyl chain. This makes it particularly useful in studies where differentiation between similar compounds is crucial. Its properties allow for detailed analysis and understanding of phthalate behavior in various environments and biological systems.
Similar Compounds
- Monoisodecyl phthalate-d4 : Similar in structure but with a different alkyl chain length.
- Monoethyl phthalate-d4 : A shorter chain phthalate ester used in similar analytical applications.
- Diisononyl phthalate-d4 : A higher molecular weight phthalate used in studies of plasticizers and their effects.
Eigenschaften
Molekularformel |
C19H28O4 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-undecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)/i10D,11D,13D,14D |
InChI-Schlüssel |
CAZKHBNCZSWFFM-QPVVGAMUSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCCC)[2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


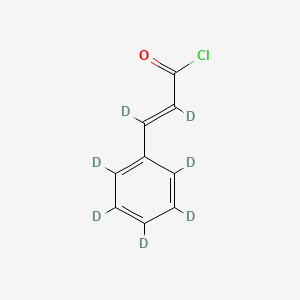

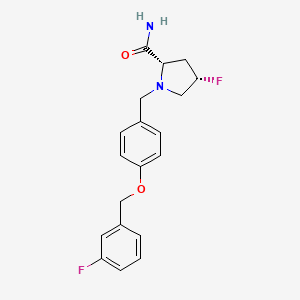
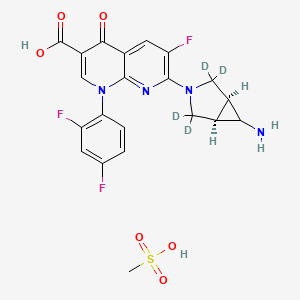
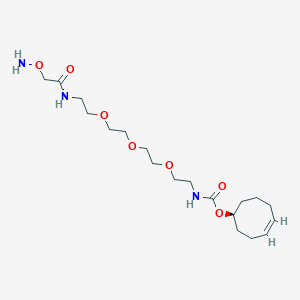
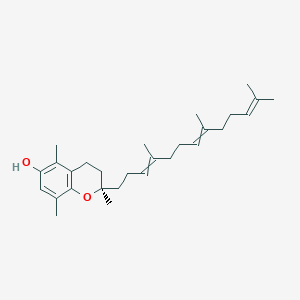
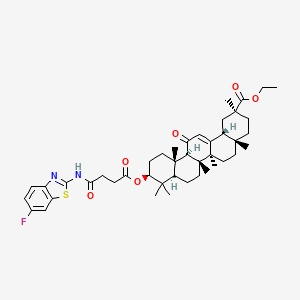
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
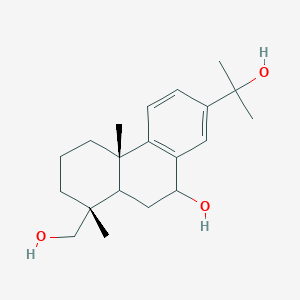
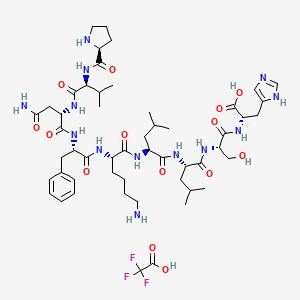
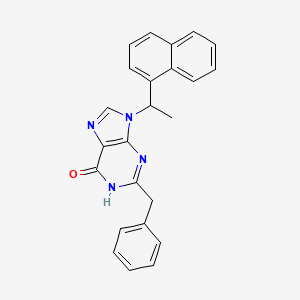

![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
